6H-Cyclopenta[d]acenaphthylene
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Overview
Description
6H-Cyclopenta[d]acenaphthylene is a polycyclic aromatic hydrocarbon with the molecular formula C15H10 It is a derivative of acenaphthylene, characterized by the fusion of a cyclopentane ring to the acenaphthylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclopenta[d]acenaphthylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrogenation of acenaphthene, which can be achieved through gas-phase reactions at elevated temperatures. The reaction conditions often include the presence of a catalyst to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
6H-Cyclopenta[d]acenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, quinones, and more saturated hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6H-Cyclopenta[d]acenaphthylene has several applications in scientific research:
Mechanism of Action
The mechanism by which 6H-Cyclopenta[d]acenaphthylene exerts its effects involves its interactions with various molecular targets. Its aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing the behavior of biological molecules and materials. The pathways involved in its action include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: A closely related compound with a similar structure but lacking the cyclopentane ring.
Acenaphthene: A more saturated derivative of acenaphthylene.
Cyclopenta[de]naphthalene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Uniqueness
6H-Cyclopenta[d]acenaphthylene is unique due to its specific ring fusion, which imparts distinct electronic and structural properties. These properties make it valuable for specific applications in materials science and as a synthetic intermediate in organic chemistry .
Properties
CAS No. |
65381-14-8 |
---|---|
Molecular Formula |
C15H10 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
tetracyclo[6.6.1.02,6.012,15]pentadeca-1,3,5,8(15),9,11,13-heptaene |
InChI |
InChI=1S/C15H10/c1-3-10-7-8-14-13-6-2-4-11(13)9-12(5-1)15(10)14/h1-8H,9H2 |
InChI Key |
LDIWLRNNKCQEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC=C2)C=CC3=C4C1=CC=C4 |
Origin of Product |
United States |
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